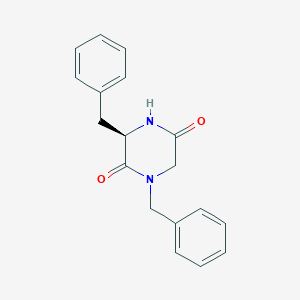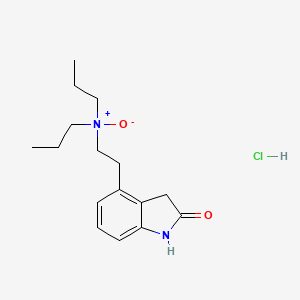
Ropinirole N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropinirole N-Oxide Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is characterized by the addition of an N-oxide group to the Ropinirole molecule, which may alter its pharmacological properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole N-Oxide Hydrochloride typically involves the oxidation of Ropinirole. One common method is the reaction of Ropinirole with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ropinirole N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Ropinirole under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Ropinirole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ropinirole N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study oxidation reactions.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its efficacy in treating conditions like Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Ropinirole N-Oxide Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The N-oxide group may influence the compound’s binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: The parent compound, used widely in clinical settings.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous drug delivery.
Uniqueness
Ropinirole N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which may enhance its pharmacokinetic properties and stability compared to its parent compound, Ropinirole. This modification can potentially lead to better therapeutic efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C16H25ClN2O2 |
|---|---|
Peso molecular |
312.83 g/mol |
Nombre IUPAC |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
Clave InChI |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
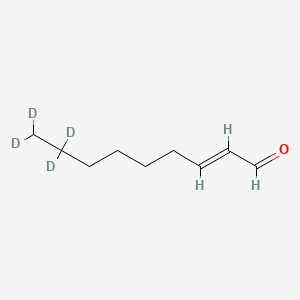
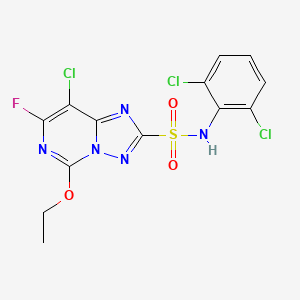


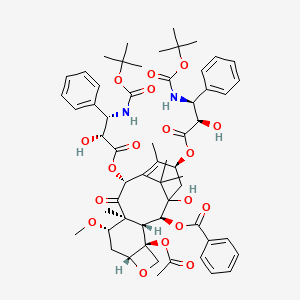
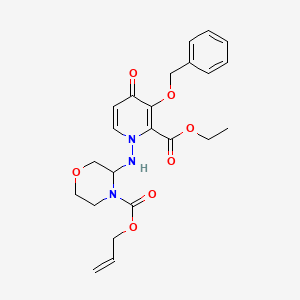
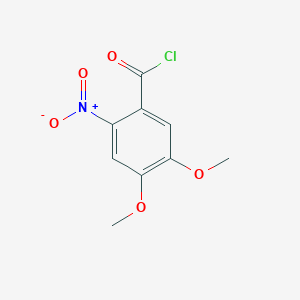
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
